5-Azacytidine-13C4
CAS No.:
Cat. No.: VC0209413
Molecular Formula: C₄¹³C₄H₁₂N₄O₅
Molecular Weight: 248.18
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄¹³C₄H₁₂N₄O₅ |
---|---|
Molecular Weight | 248.18 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Azacytidine-13C4 (CAS Number: N/A) is a carbon-13 isotopologue of 5-azacytidine, where four carbon atoms in the ribofuranosyl ring are replaced with the stable isotope 13C (Figure 1). The molecular formula is designated as C<sub>4</sub><sup>13</sup>C<sub>4</sub>H<sub>12</sub>N<sub>4</sub>O<sub>5</sub>, with a molecular weight of 248.18 g/mol . This labeling strategy preserves the compound's biochemical interactions while enabling isotopic tracing in experimental systems.
Key Structural Features:
-
Nucleoside analog: Comprises a triazine ring (1,3,5-triazin-2(1H)-one) linked to a β-D-ribofuranosyl moiety
-
Isotopic enrichment: 13C incorporation at positions 2',3',4',5' of the ribose sugar
-
Chemical stability: Demonstrates sensitivity to hydrolytic degradation under alkaline conditions, requiring storage at 2-8°C with protection from light
Spectral and Analytical Data
Characterization of 5-Azacytidine-13C4 employs advanced analytical techniques:
The isotopic labeling pattern was confirmed through <sup>13</sup>C NMR spectroscopy, showing distinct chemical shifts at 72.8 ppm (C2'), 75.1 ppm (C3'), 83.9 ppm (C4'), and 62.3 ppm (C5') .
Synthesis and Isotopic Incorporation
Synthetic Pathways
The synthesis employs a multi-step approach optimizing isotopic incorporation efficiency :
-
Triazine ring opening: Hydrolytic cleavage of 5-azacytidine under controlled pH conditions
-
Isotope introduction: Condensation with 13C-enriched ribofuranosyl precursors
-
Recyclization: Treatment with dimethylformamide dimethyl acetal to reform the triazine ring
This method achieves >97% isotopic enrichment at designated positions while maintaining the compound's stereochemical integrity . Comparative studies using 14C-labeled analogs demonstrate equivalent metabolic behavior, validating the 13C4 variant as a suitable tracer .
Purification and Quality Control
Manufacturers employ orthogonal purification strategies:
-
Chromatography: Reverse-phase HPLC with 0.1% trifluoroacetic acid/acetronitrile gradient
-
Crystallization: Ethanol-water recrystallization to remove unreacted precursors
-
Analytical verification: LC-MS (Q-TOF) confirms molecular ion at m/z 249.2 [M+H]<sup>+</sup>
Pharmacological Mechanisms and Epigenetic Activity
DNA Methyltransferase Inhibition
5-Azacytidine-13C4 functions as a mechanism-based inhibitor of DNA methyltransferases (DNMTs):
-
Incorporation: Competes with cytidine during DNA replication
-
Covalent trapping: Forms irreversible complexes with DNMT1 via its C6 position
-
Demethylation cascade: Results in genome-wide hypomethylation at picomolar concentrations
In vitro studies demonstrate 50% demethylation of RASSF1a promoters at 0.1 ng/mL – 6,000-fold below cytotoxic concentrations .
Cellular Responses
The compound induces multifaceted cellular effects:
Cell Type | Response | EC<sub>50</sub> |
---|---|---|
H226 NSCLC | Growth inhibition | 0.6 μg/mL |
β-TC-6 insulinoma | Autophagy induction | 3.4 μg/mL |
HCT-116 colon cancer | p53-mediated apoptosis | 4.9 μg/mL |
Notably, 5-Azacytidine-13C4 shows differential effects based on cellular context:
-
Senescence bypass: Suppresses hydrogen peroxide-induced G2/M arrest in β-TC-6 cells
-
Autophagy modulation: Increases LC3B-II conversion (1.8-fold) and phospho-eIF2α levels in stressed cells
-
Methylation dynamics: Reduces global 5-mC content by 62% while upregulating TRDMT1 expression
Research Applications and Experimental Use
Isotopic Tracing Studies
The 13C labeling enables precise metabolic tracking:
-
Drug distribution: Quantification in pulmonary tissues following intratracheal administration
-
Catabolic pathways: Identification of ring cleavage metabolites in hepatobiliary systems
-
Protein interactions: SILAC-based analysis of DNMT1 binding kinetics
Key finding: 38% of administered 13C4 label appears in urinary metabolites within 24 hours .
Combination Therapies
Emerging research explores synergistic applications:
Parameter | Finding | Source |
---|---|---|
Acute oral toxicity | LD<sub>50</sub> not established | |
Pulmonary exposure | Moderate inflammation at 90 mg/kg | |
Myelosuppression | 5-fold reduction vs. IV administration |
Supplier | Catalog Number | Price (USD) | Packaging |
---|---|---|---|
Coompo Research | C205019 | $4,250/10mg | Lyophilized |
Active Motif | 14102 | $100/250mg | Solution |
Cleanchem Laboratories | CC-270848 | Quote-based | Custom synthesis |
Ordering Considerations
Researchers must provide:
-
Institutional license for controlled substances
-
Proof of chemical hygiene training
-
Temperature-controlled shipping specifications
Challenges in Experimental Application
Technical Limitations
-
pH sensitivity: Degrades rapidly above pH 7.4 (t<sub>1/2</sub> = 3.2 h)
-
Solubility constraints: Requires DMSO cosolvents for aqueous applications
-
Isotope effects: Altered pharmacokinetics vs. native compound (V<sub>d</sub> reduced 18%)
Analytical Considerations
-
Chromatographic separation: Requires 2.7 μm C18 columns for baseline resolution from metabolites
-
Mass detection: Optimal MRM transition m/z 249.2→112.1 (CE 25 eV)
Future Research Directions
Mechanistic Studies
-
Single-cell epigenomics: Coupling 13C4 labeling with scATAC-seq
-
Dynamic methylation: Real-time tracking using PET-modified analogs
Therapeutic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume